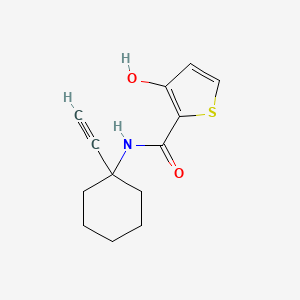
N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide is a complex organic compound with a unique structure that combines an ethynyl group, a cyclohexyl ring, and a thiophene carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 1-ethynylcyclohexanol with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and thiophene ring play crucial roles in binding to these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethynylcyclohexanol
- 1-ethynylcyclohexyl acetate
- Ethinamate
Uniqueness
N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide is unique due to its combination of an ethynyl group, a cyclohexyl ring, and a thiophene carboxamide moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the thiophene ring can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
918135-82-7 |
|---|---|
Fórmula molecular |
C13H15NO2S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide |
InChI |
InChI=1S/C13H15NO2S/c1-2-13(7-4-3-5-8-13)14-12(16)11-10(15)6-9-17-11/h1,6,9,15H,3-5,7-8H2,(H,14,16) |
Clave InChI |
DNGLWAQTKJPZIX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14186855.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)



![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)

